molecular formula C9H6F2 B1411358 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene CAS No. 2228878-50-8

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene

Cat. No.: B1411358
CAS No.: 2228878-50-8
M. Wt: 152.14 g/mol
InChI Key: ZXNXNLIQXMWVGJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring and a prop-2-yn-1-yl group. This compound is of interest due to its unique chemical structure, which imparts specific reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Compounds with nucleophiles replacing fluorine atoms.

    Addition Products: Compounds with electrophiles added to the prop-2-yn-1-yl group.

    Oxidation Products: Compounds with oxidized functional groups.

    Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the fluorine atoms can participate in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and a prop-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .

Properties

IUPAC Name

2,4-difluoro-1-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXNLIQXMWVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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